2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14) |
InChI Key |
MRCCHJGQBLNMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, which starts with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile. This intermediate is then hydrolyzed to produce the amino acid. Another method involves the enzymatic conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase .
Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the tyrosine is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Tyrosine undergoes several types of chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin synthesis.
Reduction: Reduction of tyrosine is less common but can occur under specific conditions.
Substitution: Tyrosine can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Dopaquinone and other melanin intermediates.
Substitution: Various substituted tyrosine derivatives, depending on the reagents used.
Scientific Research Applications
Tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Studied for its role in neurotransmitter synthesis and its effects on brain function.
Medicine: Investigated for its potential in treating conditions like phenylketonuria and depression.
Industry: Used in the production of dietary supplements and as a food additive.
Mechanism of Action
Tyrosine exerts its effects primarily through its role as a precursor to neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and L-DOPA is subsequently converted to dopamine. Dopamine can then be further converted to norepinephrine and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s closest analogs differ in substituents on the phenyl ring or the amino acid backbone. Key examples include:
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- Substituents : 3-Fluoro, 4-hydroxyphenyl.
- Applications : Fluorination often improves bioavailability and target binding in drug design, though specific data on this analog are lacking.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- Substituents : 3,5-Diiodo, 4-hydroxyphenyl.
- Activity : Iodination increases molecular weight and may confer thyroid hormone-like activity (e.g., thyroxine analogs) .
- Safety : Classified as a laboratory chemical with hazards including skin corrosion and respiratory irritation .
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Substituents : Aromatic/heterocyclic groups.
- Activity : Demonstrated antibacterial and antifungal efficacy against multidrug-resistant ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) .
- Key Difference : The absence of a β-hydroxy group in these derivatives reduces stereochemical complexity but may limit interactions with hydroxyl-dependent enzymes.
2-Amino-3-(methylamino)-propanoic acid (BMAA)
Functional Group Impact on Bioactivity
Biological Activity
2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-DOPA , is a naturally occurring amino acid that serves as a precursor to neurotransmitters such as dopamine. Its biological activities are significant in various physiological processes, particularly in the context of neurodegenerative diseases like Parkinson's disease. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
L-DOPA is primarily known for its role in increasing dopamine levels in the brain. It crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase. This mechanism is crucial for alleviating symptoms of Parkinson's disease, where dopamine-producing neurons are damaged.
Key Mechanisms:
- Dopaminergic Activity : Enhances dopaminergic signaling by replenishing dopamine levels.
- Neuroprotective Effects : Exhibits antioxidant properties, potentially protecting neurons from oxidative stress.
- Modulation of Neurotransmitter Release : Influences the release of other neurotransmitters, including norepinephrine and serotonin.
Antiproliferative and Cytotoxic Effects
Recent studies have indicated that L-DOPA and its derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that structural modifications of related compounds resulted in significant inhibitory activity against HCT-116 colon cancer cells, with some derivatives showing IC50 values as low as 0.69 µM compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .
Neuroprotective Properties
The neuroprotective effects of L-DOPA have been attributed to its ability to mitigate oxidative stress. Research has shown that L-DOPA can reduce intracellular reactive oxygen species (ROS) levels in neuronal cultures, thereby enhancing cell viability under stress conditions .
Parkinson's Disease Treatment
L-DOPA remains the gold standard for treating Parkinson's disease. Clinical trials have shown that patients receiving L-DOPA therapy experience significant improvements in motor function. However, prolonged use can lead to side effects such as motor fluctuations and dyskinesias.
Antimicrobial Activity
Recent investigations into L-DOPA derivatives have revealed promising antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. A series of novel derivatives exhibited structure-dependent activity, suggesting potential for development into new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid in laboratory settings?
- Methodological Answer: The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions.
- Step 2: Hydroxylation of the phenyl ring using electrophilic substitution (e.g., iodination followed by hydrolysis) .
- Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product.
Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts (hydrogenation). Reaction conditions (pH, temperature) must be tightly controlled to avoid racemization .
Q. How can researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm the presence of hydroxyl (-OH), amino (-NH2), and phenyl groups. Coupling constants in 1H NMR help identify stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers and assess optical purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C9H11NO3, MW 181.19 g/mol) .
- X-ray Crystallography: For absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?
- Methodological Answer: Racemization often occurs during deprotection or under basic conditions. Mitigation strategies include:
- Low-Temperature Reactions: Conduct deprotection steps at 0–4°C to reduce kinetic energy and minimize chiral center inversion .
- Enzyme-Mediated Synthesis: Use lipases or proteases for stereoselective catalysis (e.g., kinetic resolution of racemic mixtures) .
- Protecting Group Selection: Opt for orthogonal protecting groups (e.g., Fmoc for amines) that can be removed under mild, non-racemizing conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., tyrosine hydroxylase) or receptors. Parameterize force fields to account for hydroxyl and amino group hydrogen bonding .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-protein complexes over nanosecond timescales. Focus on interactions between the phenyl ring and hydrophobic pockets in target proteins .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electron transfer mechanisms in redox-active biological systems .
Q. How to resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?
- Methodological Answer:
- Replicate Experiments: Use calorimetry (e.g., differential scanning calorimetry) under standardized conditions (pH 7.4, 25°C) to measure ΔfH° .
- Cross-Validate Data: Compare results with computational thermochemistry (e.g., Gaussian software with B3LYP/6-31G* basis set) .
- Address Solvent Effects: Account for solvent interactions (e.g., water vs. DMSO) in published data, as these significantly impact thermodynamic values .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer:
- Controlled Stability Studies: Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., quinones from phenyl oxidation) across studies .
- Radical Scavenger Assays: Add antioxidants (e.g., ascorbic acid) to reaction mixtures to isolate oxidation pathways .
- Electron Paramagnetic Resonance (EPR): Detect hydroxyl radical formation during degradation to identify instability mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
